Lipophilicity Comparison: THF-substituted vs. Phenyl-substituted Trifluoroethanol
The target compound exhibits an XLogP3 of 1.0 (PubChem) or 0.95 (Chemscene computed) [1], which is approximately 1–1.3 log units lower than the widely used 1-phenyl-2,2,2-trifluoroethanol (XLogP3 2.17–2.3) and ∼0.7 log units lower than the pyridin-3-yl analog (LogP 1.68) . This reduction moves the compound from the borderline 'too lipophilic' range into the preferred CNS drug-like space, directly addressing solubility and metabolic liability concerns associated with higher LogP trifluoroethanol building blocks.
| Evidence Dimension | Lipophilicity (XLogP3 / computed LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.0 (PubChem); computed LogP = 0.95 (Chemscene) |
| Comparator Or Baseline | 1-phenyl-2,2,2-trifluoroethanol: XLogP3 = 2.17–2.3; 2,2,2-trifluoro-1-(pyridin-3-yl)ethanol: LogP = 1.68 |
| Quantified Difference | ΔLogP ≈ −1.0 to −1.3 vs. phenyl analog; ΔLogP ≈ −0.7 vs. pyridyl analog |
| Conditions | Computed physicochemical properties under standard engine defaults (PubChem XLogP3; Chemscene (presumably BIOVIA or equivalent)) |
Why This Matters
For medicinal chemistry programs aiming to reduce lipophilicity-driven attrition, this compound provides a ready-made option to lower LogP without resorting to additional metabolically labile polar groups.
- [1] PubChem Compound CID 61645213, Computed Properties, XLogP3-AA = 1. View Source
